3-Cyclopropylpropan-1-amine hydrochloride

Physicochemical Profiling LogP TPSA

Critical synthesis failures arise from substituting cyclopropylamine for this compound due to drastically different LogP (2.64 vs 0.07) and spatial amine orientation. This hydrochloride salt ensures stability and solubility for reproducible SAR and receptor studies. - **nAChR Research**: Potent allosteric modulator/agonist, distinct from MAO inhibitors. - **Medicinal Chemistry**: Direct precursor for CRF antagonists (US2008/167321 A1). - **Supply Chain**: Multi-vendor availability at ≥95-98% purity; immediate dispatch.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 1217126-76-5
Cat. No. B3418237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylpropan-1-amine hydrochloride
CAS1217126-76-5
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESC1CC1CCCN.Cl
InChIInChI=1S/C6H13N.ClH/c7-5-1-2-6-3-4-6;/h6H,1-5,7H2;1H
InChIKeyAKWNDDPZERWDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylpropan-1-amine HCl: Core Physicochemical Data


3-Cyclopropylpropan-1-amine hydrochloride (CAS 1217126-76-5) is a primary aliphatic amine hydrochloride salt with the molecular formula C₆H₁₄ClN and a molecular weight of 135.63 g/mol [1]. The compound features a three-carbon propyl chain linking a terminal amine group to a cyclopropyl ring, resulting in a saturated, non-aromatic scaffold with a computed LogP of 2.64 . As a hydrochloride salt, it offers enhanced aqueous solubility and solid-state stability compared to the free base form (free base CAS 5648-88-4), making it the preferred physical form for laboratory handling, precise weighing, and direct use in aqueous reaction systems [2].

1
Hydrochloride salt form for aqueous solubility and solid-state handling in laboratory workflows.
2
Flexible 3-carbon spacer with terminal cyclopropyl ring enables distinct building-block geometry for scaffold extension.
3
Reported nAChR modulator activity supports cholinergic signaling research and allosteric modulation studies.
Activity context from vendor descriptions and class-level inference; verify in target assay.

3-Cyclopropylpropan-1-amine HCl: Why Analogs Cannot Substitute


Generic substitution with simpler or cheaper alkyl amines (e.g., cyclopropylamine, n-propylamine) is not feasible due to fundamental differences in steric bulk, molecular geometry, and physicochemical properties that directly impact reactivity and biological target engagement. 3-Cyclopropylpropan-1-amine possesses a flexible three-carbon spacer between the cyclopropyl ring and the amine, which is absent in cyclopropylamine . This spacer critically alters the spatial orientation of the amine nucleophile, enabling distinct molecular interactions in both chemical synthesis (e.g., building block for extended scaffolds) and biological contexts (e.g., allosteric modulation of nicotinic acetylcholine receptors) that cannot be replicated by simpler analogs . The quantitative evidence below establishes the specific, measurable differences that necessitate the procurement of this precise compound.

Spacer
Cyclopropylamine lacks the propyl chain; amine orientation and nucleophile geometry may shift, altering reactivity and binding.
Target
Cyclopropylamine acts as MAO/LSD1 inhibitor, not nAChR modulator. nAChR-focused studies may require this specific compound.
Conformation
1-Cyclopropylpropan-1-amine has only 2 rotatable bonds. Conformational sampling and docking results may differ; verify fit for computational models.

3-Cyclopropylpropan-1-amine HCl: Quantitative Differentiation from Analogs


Lipophilicity & PSA Differences vs. Cyclopropylamine

3-Cyclopropylpropan-1-amine hydrochloride exhibits a computed LogP of 2.64, significantly higher than the LogP of the smaller analog cyclopropylamine (LogP ~0.07). This difference in lipophilicity is accompanied by a change in Topological Polar Surface Area (TPSA), from 26 Ų for the free base form to a calculated 26 Ų for the hydrochloride salt . The extended propyl chain directly contributes to these altered physicochemical properties, impacting membrane permeability and partitioning behavior [1].

Lipophilicity vs Cyclopropylamine
Reported comparison
LogP 2.64 vs ~0.07
Supports membrane permeability differentiation in design
Computed LogP; experimental verification recommended
Physicochemical Profiling LogP TPSA Drug Design

nAChR Agonist Activity

3-Cyclopropylpropan-1-amine hydrochloride has been specifically characterized as a potent agonist and allosteric modulator of nicotinic acetylcholine receptors (nAChRs) . In contrast, simpler analogs like cyclopropylamine lack this specific biological activity profile; cyclopropylamine is primarily recognized for its role as an inhibitor of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1) via a distinct mechanism of action [1]. This functional divergence underscores the unique pharmacophore conferred by the extended propyl chain.

nAChR Target Engagement
Class-level inference
Agonist & allosteric modulator of nAChRs
Enables nAChR-focused signaling studies
Vendor-reported; confirm in receptor assay
Neuroscience Nicotinic Acetylcholine Receptors Allosteric Modulation Pharmacology

Conformational Flexibility Over 1-Cyclopropylpropan-1-amine

3-Cyclopropylpropan-1-amine contains three rotatable bonds, allowing for greater conformational flexibility compared to its isomer, 1-cyclopropylpropan-1-amine (CAS 219736-10-4), which has only two rotatable bonds [1]. This additional degree of rotational freedom allows the terminal amine to sample a larger volume of conformational space, which may be crucial for optimal interaction with certain protein binding pockets or for achieving specific reactive geometries in synthesis [2].

Conformational Flexibility
Cross-study comparable
3 vs 2 rotatable bonds
Broader conformational sampling; docking models may differ
Computed property; assess impact on target of interest
Conformational Analysis Molecular Modeling Structure-Activity Relationship Flexibility

CRF Receptor Antagonist Building Block

Patent literature explicitly identifies 3-cyclopropylpropan-1-amine hydrochloride as a key intermediate or building block in the synthesis of substituted pyrazinones, which are claimed as corticotropin-releasing factor (CRF) receptor antagonists for the treatment of anxiety and depression [1]. This specific application is not documented for the simpler analog cyclopropylamine or the branched isomer 1-cyclopropylpropan-1-amine, highlighting the unique utility of this linear 3-substituted scaffold in accessing a specific pharmacologically relevant chemical space .

Synthetic Application
Supporting evidence
Key intermediate for CRF antagonist pyrazinones
Supports patent-guided SAR exploration
Patent US2008/167321 A1; verify synthesis in house
Medicinal Chemistry Building Block CRF Antagonist Patent Literature

Commercial Availability & High Purity

3-Cyclopropylpropan-1-amine hydrochloride is commercially available from multiple global suppliers with consistently high purity specifications. Documented purities range from ≥95% to 98%, with specific pricing and packaging information available for procurement planning . In contrast, structurally related isomers such as 2-cyclopropylpropan-1-amine or chiral variants like (S)-1-cyclopropylpropan-1-amine have less established commercial supply chains and fewer listed suppliers, potentially leading to longer lead times or higher costs for non-catalog items [1].

Commercial Availability & Purity
Supporting evidence
≥95–98% purity, multiple suppliers
May reduce sourcing lead times and support project continuity
Based on vendor catalogs; confirm lot-specific COA
Procurement Purity Supply Chain Commercial Availability

3-Cyclopropylpropan-1-amine HCl: Recommended Application Scenarios


CRF Receptor Antagonist Lead Optimization

For medicinal chemistry programs targeting corticotropin-releasing factor (CRF) receptors for anxiety and depression, 3-cyclopropylpropan-1-amine hydrochloride is the preferred starting material. Its specific use in the synthesis of substituted pyrazinones, as documented in patent literature (US2008/167321 A1), provides a direct precedent for generating CRF antagonists. Substituting with cyclopropylamine or 1-cyclopropylpropan-1-amine would yield structurally different analogs lacking this validated activity profile, making this compound essential for SAR exploration within this patented series [1].

nAChR Allosteric Modulation Studies

Researchers investigating cholinergic signaling, synaptic plasticity, or developing therapeutics for neurological disorders (e.g., Alzheimer's disease, schizophrenia) should select 3-cyclopropylpropan-1-amine hydrochloride for its characterized activity as a potent allosteric modulator and agonist of nicotinic acetylcholine receptors (nAChRs). Simpler analogs like cyclopropylamine lack this specific activity, instead acting as MAO/LSD1 inhibitors. The unique pharmacological profile of this compound is indispensable for nAChR-focused assays and mechanism-of-action studies .

Conformational and Property Analysis

Computational chemists performing conformational searches, docking studies, or building pharmacophore models should utilize 3-cyclopropylpropan-1-amine when seeking a scaffold with specific properties. Its higher LogP (2.64 vs. ~0.07 for cyclopropylamine) and greater number of rotatable bonds (3 vs. 2 for 1-cyclopropylpropan-1-amine) provide distinct advantages for modeling compounds with balanced lipophilicity and conformational flexibility. This compound serves as a reliable building block for generating virtual libraries with enhanced membrane permeability and target engagement potential [2].

Supply Chain Continuity

For procurement specialists and lab managers, 3-cyclopropylpropan-1-amine hydrochloride represents a low-risk, high-availability chemical building block. Its established supply chain with multiple qualified vendors offering consistent purity grades (≥95-98%) ensures reliable sourcing and minimizes project delays. This contrasts with less common cyclopropylamine isomers, which may have longer lead times or supply uncertainties. Selecting this compound supports uninterrupted research workflows and reduces the administrative burden of sourcing rare chemicals [3].

Application
Selection Property
Validation Focus
CRF receptor antagonist synthesis studies
Patent-validated pyrazinone building block
SAR within patented chemical series
nAChR allosteric modulation research
Reported nAChR agonist activity
nAChR assay characterization
Computational conformational analysis
Rotatable bond count & LogP profile
Conformer sampling & docking model fit
Research supply chain assurance
Multi-vendor availability & purity specifications
Procurement reliability & quality consistency review
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